![molecular formula C13H18N6O B1299441 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide CAS No. 436092-97-6](/img/structure/B1299441.png)

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

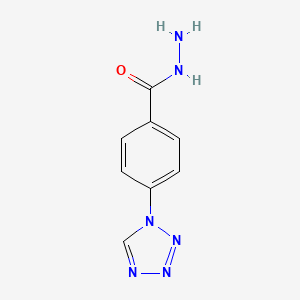

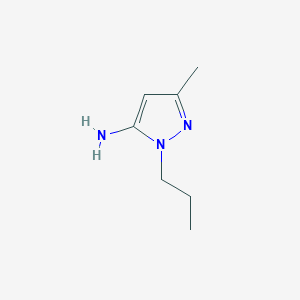

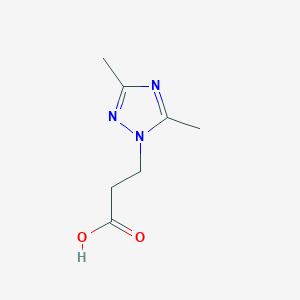

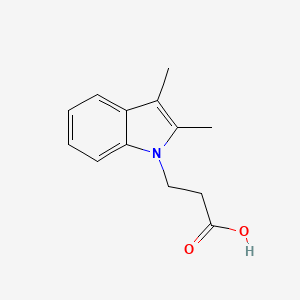

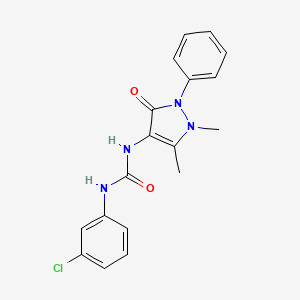

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide, also known as 4-amino-5-phenyl-2-(t-butylacetamido)tetrazole (APTBAT), is an organic compound with a molecular formula of C15H18N6O. APTBAT is a heterocyclic compound containing a tetrazole ring and an amide group. It is a white, crystalline solid that is slightly soluble in water and has a melting point of 159-161°C. APTBAT is used as a reagent in organic syntheses, as a ligand in coordination chemistry, and as an inhibitor of enzymes.

Applications De Recherche Scientifique

Chemical Structure and Biological Activity

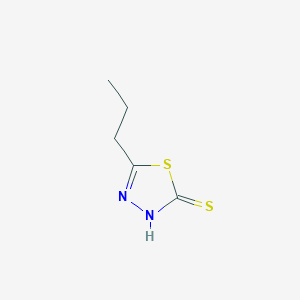

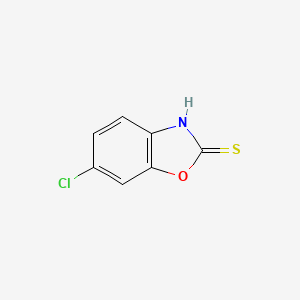

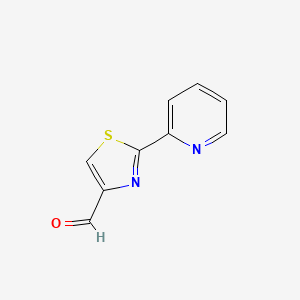

"2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide" belongs to a class of compounds that show diverse biological activities, primarily due to the presence of a tetrazole moiety. Tetrazoles are known for their broad-spectrum biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. They serve as bioisosteres for the carboxylic acid group, which can enhance lipophilicity, bioavailability, and reduce side effects of drugs. Many tetrazole-containing compounds have been utilized in the treatment of various diseases, supported by their pharmacokinetic profile and metabolic stability, making the tetrazole moiety a significant pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).

Tautomerism and Decomposition

Research on amino-tetrazoles, closely related to "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide", has revealed insights into their tautomerization and decomposition mechanisms. Amino-tetrazoles can exist in various isomeric forms, such as 1-substitute-amino-tetrazoles and 2-substitute-amino-tetrazole, undergoing decomposition through specific pathways that involve cleavage of the tetrazole ring or nitrogen loss. These studies are critical for understanding the stability and reactivity of tetrazole-containing compounds, potentially influencing their application in medicinal chemistry (Zheng Hui-hui, 2009).

Environmental and Toxicological Studies

While not directly mentioning "2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide", studies on related compounds such as acetaminophen by-products and their degradation through advanced oxidation processes highlight the environmental impact and potential toxicities of pharmaceutical compounds. These findings emphasize the importance of assessing the biotoxicity and environmental fate of new compounds, ensuring their safe and sustainable use (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Mécanisme D'action

Mode of Action

Similar compounds with a tetrazole ring have been found to exhibit diverse biological activities, suggesting that this compound may interact with its targets in a complex manner, leading to various changes in cellular functions .

Biochemical Pathways

Given the potential diverse biological activities of similar compounds, it is likely that multiple pathways could be affected, leading to downstream effects that contribute to the overall action of the compound .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propriétés

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-tert-butylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O/c1-13(2,3)15-11(20)8-19-17-12(16-18-19)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXQNPJYUKURCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360629 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide | |

CAS RN |

436092-97-6 |

Source

|

| Record name | 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)